molecular formula C14H16ClN3 B2796850 5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile CAS No. 2379983-85-2

5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile

Cat. No.: B2796850
CAS No.: 2379983-85-2
M. Wt: 261.75
InChI Key: WZIJGZUGZHXIMY-UHFFFAOYSA-N
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Description

5-Chloro-6-{6,6-dimethyl-2-azaspiro[33]heptan-2-yl}pyridine-3-carbonitrile is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a chlorine atom, a nitrile group, and a spirocyclic azaspiroheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile typically involves multiple steps. One common approach is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. The β-lactam ring is then reduced using alane to yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation at the spirocyclic nitrogen to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: N-oxides and other oxidized derivatives.

Scientific Research Applications

5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile is not fully understood. its unique spirocyclic structure allows it to interact with various molecular targets, potentially mimicking the activity of piperidine-containing compounds. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-{6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl}pyridine-3-carbonitrile stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with potentially improved biological activity and pharmacokinetic profiles.

Properties

IUPAC Name

5-chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-13(2)6-14(7-13)8-18(9-14)12-11(15)3-10(4-16)5-17-12/h3,5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIJGZUGZHXIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C3=C(C=C(C=N3)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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